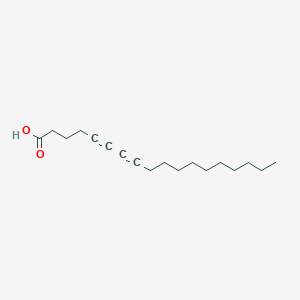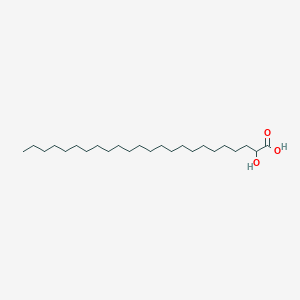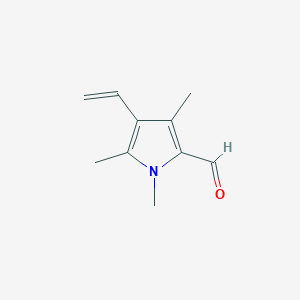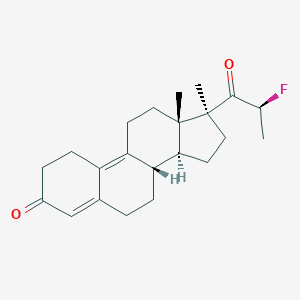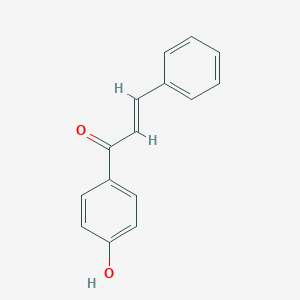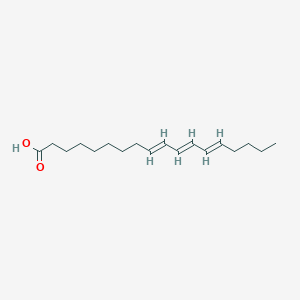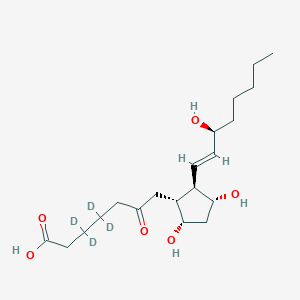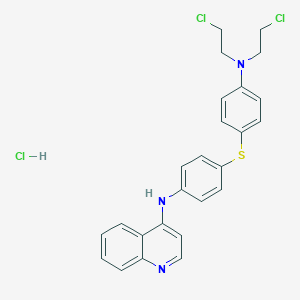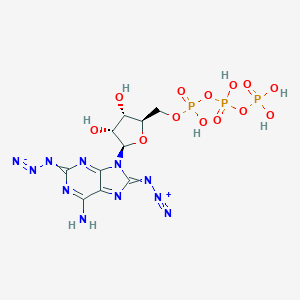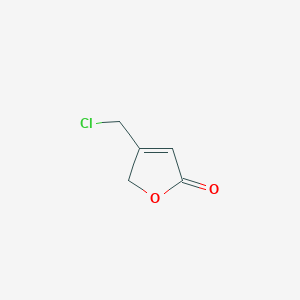
4-Chloromethyl-2(5H)-furanone
説明
4-Chloromethyl-2(5H)-furanone, also known as furanone C-30, is a chemical compound that has gained attention in scientific research due to its unique properties. This heterocyclic compound has a furan ring with a chloromethyl group attached to it, and it has been synthesized through various methods. In
科学的研究の応用
Genotoxic and Mutagenic Effects
4-Chloromethyl-2(5H)-furanone, as a part of chlorohydroxyfuranones (CHFs), has been studied for its genotoxic properties. CHFs are known as mutagenic disinfection by-products in chlorine-treated drinking water. Studies have shown that CHFs, including variants like 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone (CMCF), demonstrate genotoxic effects in vitro. These compounds have been tested using assays such as the microscale micronucleus test on mouse lymphoma cells and the unscheduled DNA synthesis assay on rat hepatocytes. In these tests, CMCF was found to be the most genotoxic compound among the CHFs tested (Le Curieux et al., 1999). Another study explored the effects of CHFs in the two-stage cell transformation assay, indicating the potential of these compounds to induce malignant transformed foci and their role in tumor development (Laaksonen et al., 2003).
Chemical Reactivity and Stability
Research into the mutagenicity response of CHFs to the replacement of chlorine atoms and hydroxyl groups in compounds like 4-chloromethyl-2(5H)-furanone has been conducted. The studies involved assessing the chemical stability and mutagenic potential of these compounds using various assays, including the Salmonella typhimurium tester strain TA100 (Lalonde et al., 1991). Additionally, the structural impact and mutagenic effects of halogen substitutions in furanones, including 4-chloromethyl-2(5H)-furanone, were explored, demonstrating the influence of halogen content and type on mutagenicity levels (Lalonde et al., 1997).
Role in Flavor Compounds and Food
Furanones, including derivatives of 4-chloromethyl-2(5H)-furanone, have been identified as important flavor compounds in various foods. They are formed as a result of Maillard reactions during heating and are significant in the flavors of strawberries, raspberries, pineapples, and tomatoes. The biosynthesis and role of these compounds in food flavors and their potential anti-carcinogenic properties have been a subject of study (Slaughter, 2007).
Impact on Cellular Processes
Studies have also looked into how CHFs affect cellular processes. For example, they have been shown to inhibit gap junctional intercellular communication in rat liver epithelial cells, impacting cellular signaling pathways. This effect is thought to be due to alterations in the expression of specific proteins like connexin43 (Hakulinen et al., 2006).
特性
IUPAC Name |
3-(chloromethyl)-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO2/c6-2-4-1-5(7)8-3-4/h1H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCZZJWSQSZQPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30925333 | |
| Record name | 4-(Chloromethyl)furan-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloromethyl-2(5H)-furanone | |
CAS RN |
125973-99-1 | |
| Record name | 2(5H)-Furanone, 4-(chloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125973991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Chloromethyl)furan-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the chlorine atom in 4-Chloromethyl-2(5H)-furanone impact its mutagenicity compared to similar compounds lacking this chlorine?
A1: Research indicates that the presence of chlorine in the 4-chloromethyl position of 2(5H)-furanones significantly influences their mutagenicity. Specifically, replacing this chlorine atom with a hydrogen atom leads to a substantial decrease in mutagenicity. [] For example, comparing 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone (which is mutagenic) to its non-mutagenic counterpart, 4-methyl-5-hydroxy-2(5H)-furanone, highlights the importance of the chlorine atom for mutagenic activity. [] This suggests that the chlorine atom at the 4-chloromethyl position likely plays a crucial role in the compound's interaction with its biological target, potentially through electrophilic attack. []
Q2: What computational methods have been used to study the mutagenicity of 4-Chloromethyl-2(5H)-furanone and related compounds?
A2: Researchers have employed computational chemistry tools, specifically the MNDO-PM3 method, to investigate the relationship between molecular properties and mutagenicity of 4-Chloromethyl-2(5H)-furanone and its analogs. [] This semi-empirical method allows for calculations of electronic properties like LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which can indicate a molecule's electrophilicity and potential reactivity with biomolecules like DNA. Studies have shown strong correlations between calculated LUMO energies and experimentally determined mutagenicities in Salmonella typhimurium (TA100) for a series of halogenated 2(5H)-furanones. []
Q3: What are the implications of the observed relationship between LUMO energy and mutagenicity in halogenated 2(5H)-furanones like 4-Chloromethyl-2(5H)-furanone?
A3: The strong correlation between lower LUMO energies (indicating greater electrophilicity) and higher mutagenicity in halogenated 2(5H)-furanones suggests a mechanism for their biological activity. [] It is likely that these compounds act as electrophiles, reacting with electron-rich centers in biomolecules like DNA. This interaction can lead to DNA damage and ultimately contribute to mutations. Understanding this relationship is crucial for predicting the potential mutagenicity of similar compounds and designing safer alternatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




